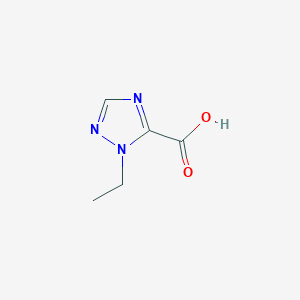
1-ethyl-1H-1,2,4-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of ethyl β-N-Boc-oxalamidrazone at elevated temperatures, usually exceeding 140°C . Another approach involves the treatment of carboxylic acid hydrazide with an acid chloride in pyridine at 115°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its antiviral and antitumor properties .
類似化合物との比較
- 1H-1,2,4-Triazole-3-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other triazole derivatives .
特性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC名 |
2-ethyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-4(5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |
InChIキー |
YBJRTOIDFMEPDE-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)

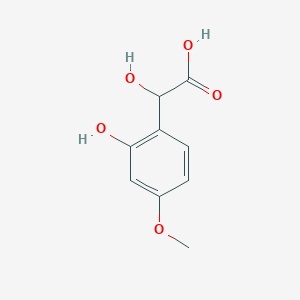
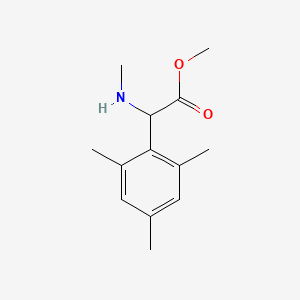
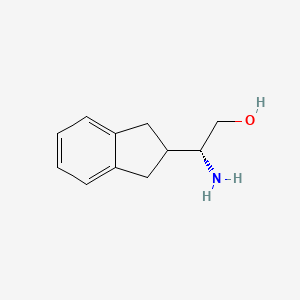
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
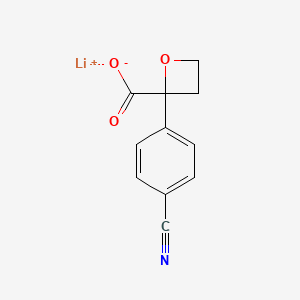

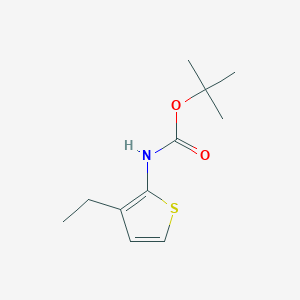

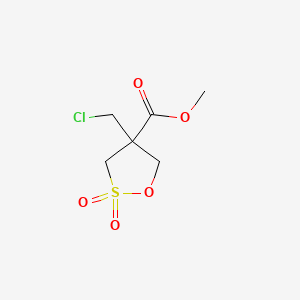
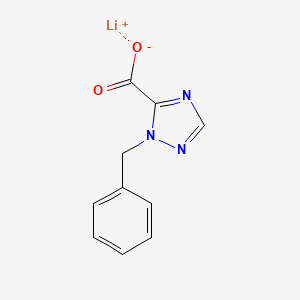
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
